
6-Chloro-4-formylquinoline thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-formylquinoline thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties
準備方法
The synthesis of 6-Chloro-4-formylquinoline thiosemicarbazone typically involves the reaction of 6-chloro-4-formylquinoline with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
6-Chloro-4-formylquinoline thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other complex molecules and coordination compounds.
Medicine: It has shown promising anticancer activities, making it a potential candidate for cancer therapy.
作用機序
The mechanism of action of 6-Chloro-4-formylquinoline thiosemicarbazone involves its interaction with various molecular targets. In cancer cells, it induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . The compound also inhibits key enzymes and proteins involved in cell proliferation and survival, contributing to its anticancer effects.
類似化合物との比較
6-Chloro-4-formylquinoline thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
8-Fluoro thiochromanone thiosemicarbazone: Exhibits higher cytotoxicity against certain cancer cell lines.
2-Acetyl-6-bromopyridine thiosemicarbazone: Known for its potent anticancer activities.
The uniqueness of this compound lies in its specific structural features and the presence of the chloro group, which contributes to its distinct chemical and biological properties.
特性
CAS番号 |
3652-41-3 |
|---|---|
分子式 |
C11H9ClN4S |
分子量 |
264.73 g/mol |
IUPAC名 |
[(E)-(6-chloroquinolin-4-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H9ClN4S/c12-8-1-2-10-9(5-8)7(3-4-14-10)6-15-16-11(13)17/h1-6H,(H3,13,16,17)/b15-6+ |
InChIキー |
PLQWLBBBVSNZCK-GIDUJCDVSA-N |
異性体SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)/C=N/NC(=S)N |
正規SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)C=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


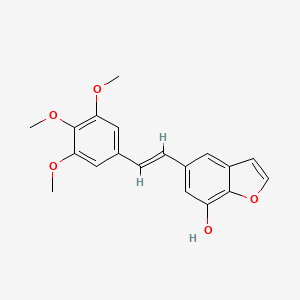
![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
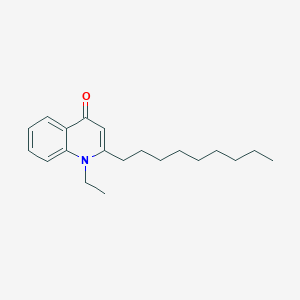
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12876380.png)
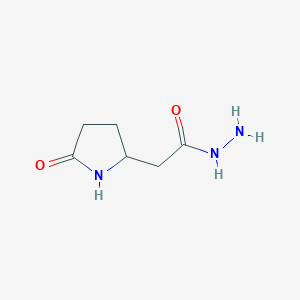
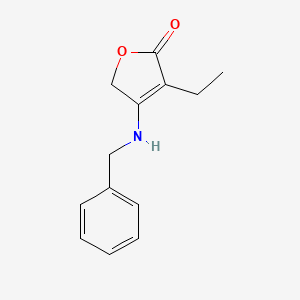
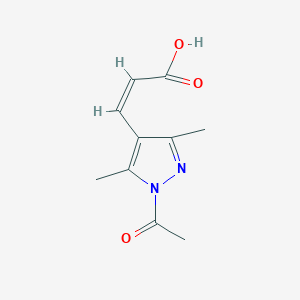
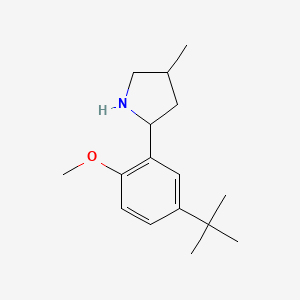

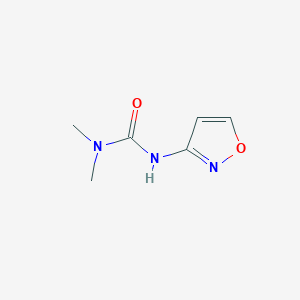
![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)
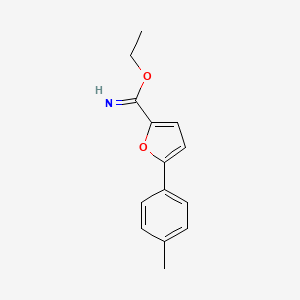
![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)
